molecular formula C17H20ClN7 B2733729 N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-46-1

N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2733729
CAS RN: 878064-46-1
M. Wt: 357.85
InChI Key: MSZRGUCIYIMYQN-UHFFFAOYSA-N
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Description

This compound is a derivative of 1-H-pyrazole-3-carboxamide . It incorporates a pyrimidine-fused heterocycle at position 4 of the pyrazole . It also contains a 1-amino-4-methylpiperazine group .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions . The 1,2,4-triazole derivative is prepared in a simple and efficient procedure . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The molecule’s electrophilic addition site is 4-N in the piperazine group . The site for nucleophilic attack is both 13-C and 15-C in the quinoline group .


Chemical Reactions Analysis

The compound is part of a series of 1-H-pyrazole-3-carboxamide derivatives that have been designed and synthesized . These compounds exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

properties

IUPAC Name

N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN7/c1-23-6-8-25(9-7-23)17-21-15(14-11-19-24(2)16(14)22-17)20-13-5-3-4-12(18)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRGUCIYIMYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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